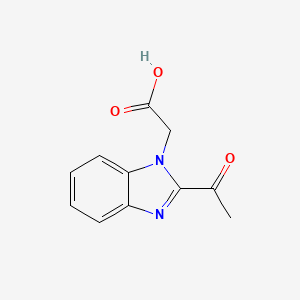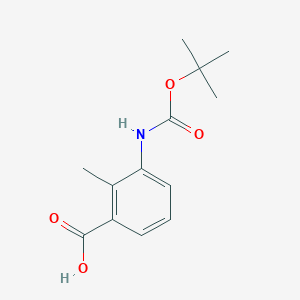
Boc-3-amino-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-amino-2-methylbenzoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is primarily used in proteomics research and other biochemical applications . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the benzene ring, which helps in stabilizing the molecule during various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-amino-2-methylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-3-amino-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can participate in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.
Major Products Formed:
Applications De Recherche Scientifique
Boc-3-amino-2-methylbenzoic acid is widely used in scientific research, particularly in:
Mécanisme D'action
The mechanism of action of Boc-3-amino-2-methylbenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or intermediates .
Comparaison Avec Des Composés Similaires
- Boc-3-amino-4-methylbenzoic acid
- Boc-3-amino-5-methylbenzoic acid
- Boc-3-amino-6-methylbenzoic acid
Comparison: Boc-3-amino-2-methylbenzoic acid is unique due to the position of the methyl group on the benzene ring, which can influence the reactivity and steric properties of the compound. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNLQZFKWVDIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

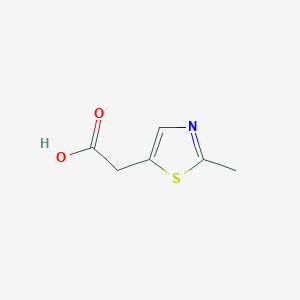
![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)
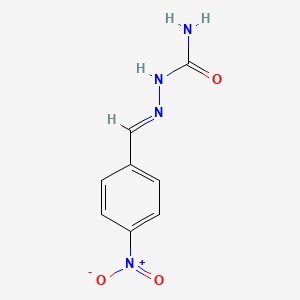
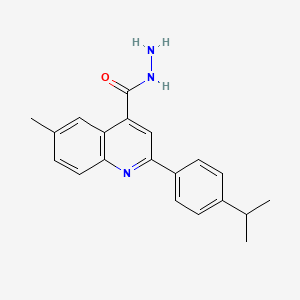
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)

